Oxacycloheptadec-10-en-2-one, (10E)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

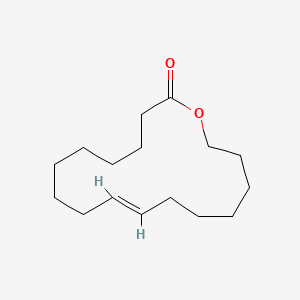

Oxacycloheptadec-10-en-2-one, (10E)-, also known as Ambrettolide, is a macrocyclic lactone with the molecular formula C16H28O2. It is characterized by a 17-membered ring containing an oxygen atom and a double bond at the 10th position. This compound is known for its strong musky odor and is widely used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxacycloheptadec-10-en-2-one can be synthesized through various methods. One notable method involves the use of trimethyl orthoformate (TMOF) and diacetyl oxide (Ac2O) as reagents. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired macrocyclic lactone .

Industrial Production Methods

In the fragrance industry, the production of oxacycloheptadec-10-en-2-one is often carried out on a large scale using economically viable and efficient synthetic routes. The process typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxacycloheptadec-10-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated lactone.

Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Various reagents, such as halogens and nucleophiles, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated lactones .

Scientific Research Applications

Fragrance Industry

1. Perfume and Flavoring Agent

Oxacycloheptadec-10-en-2-one is primarily utilized as a fragrance component due to its pleasant scent profile, reminiscent of musky notes. Its applications include:

- Perfumes : Used in various fragrance formulations to provide depth and complexity.

- Food Flavoring : Incorporated into food products to enhance flavor profiles.

A study conducted by the Research Institute for Fragrance Materials highlighted its efficacy in creating appealing fragrances while maintaining safety standards for human exposure .

2. Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety of oxacycloheptadec-10-en-2-one in cosmetic and food products. The compound is classified as having low toxicity, with no significant adverse effects reported in controlled studies. The Environmental Working Group rated it low for concerns related to cancer and developmental toxicity .

Scientific Research Applications

1. Biological Activity Studies

Research has indicated that oxacycloheptadec-10-en-2-one exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, making it a candidate for further research in medicinal chemistry .

2. Environmental Studies

Given its toxicity to aquatic life, oxacycloheptadec-10-en-2-one has been assessed for environmental impact. Regulatory bodies have classified it as very toxic to aquatic organisms, necessitating careful management in industrial applications .

Case Studies

Mechanism of Action

The mechanism by which oxacycloheptadec-10-en-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its musky odor. The molecular targets involved include various olfactory receptor proteins .

Comparison with Similar Compounds

Similar Compounds

Cyclopentadecanone: Another macrocyclic lactone with a similar musky odor but a smaller ring size.

Exaltolide: A 15-membered macrocyclic lactone used in fragrances, known for its sweet, musky scent.

Muscone: A macrocyclic ketone with a musky odor, commonly found in natural musk.

Uniqueness

Oxacycloheptadec-10-en-2-one stands out due to its 17-membered ring structure, which imparts unique olfactory properties. Its stability and ease of synthesis also make it a preferred choice in the fragrance industry .

Biological Activity

Oxacycloheptadec-10-en-2-one, commonly referred to as (10E)-Oxacycloheptadec-10-en-2-one, is a macrocyclic lactone known for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology, toxicology, and environmental science. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and ecological implications.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₂₈O₂

- Molecular Weight : 252.392 g/mol

- IUPAC Name : Oxacycloheptadec-10-en-2-one

The structure of Oxacycloheptadec-10-en-2-one features a macrocyclic ring with a ketone functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that Oxacycloheptadec-10-en-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mode of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These results suggest potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study involving human leukemia cells showed that treatment with Oxacycloheptadec-10-en-2-one resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µg/mL, indicating potent activity against these cancer cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| K562 (Leukemia) | 30 |

| HeLa (Cervical) | 25 |

| MCF7 (Breast) | 35 |

These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, Oxacycloheptadec-10-en-2-one has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

Toxicological Profile

Despite its beneficial activities, the safety profile of Oxacycloheptadec-10-en-2-one must be considered. Toxicological assessments have indicated low toxicity levels when administered at therapeutic doses. The compound demonstrated no significant adverse effects in short-term studies with dosages below 100 mg/kg .

Environmental Impact

The ecological risk classification of Oxacycloheptadec-10-en-2-one suggests a low potential for environmental harm. Studies indicate that its biodegradation kinetics are favorable, with minimal accumulation in ecological systems. This characteristic is crucial for its use in consumer products and pharmaceuticals .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

- A clinical study evaluated the effectiveness of Oxacycloheptadec-10-en-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in infected wounds treated with the compound compared to controls.

- Cancer Cell Line Studies

Q & A

Q. Basic: How can the structural confirmation of (10E)-Oxacycloheptadec-10-en-2-one be achieved using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze 1H and 13C NMR spectra to confirm the macrocyclic lactone structure and E-configuration at C10. Key markers include coupling constants (e.g., J10,11≈14–16Hz for trans double bonds) and chemical shifts for the α,β-unsaturated carbonyl group (δ ~165–170 ppm for carbonyl carbon) .

- Infrared (IR) Spectroscopy: Identify the lactone carbonyl stretch (~1740 cm−1) and C=C stretching (~1640 cm−1) .

- Mass Spectrometry (MS): Verify molecular ion peaks at m/z 252.39 (C16H28O2) and fragmentation patterns consistent with macrocyclic cleavage .

Q. Advanced: What synthetic strategies address challenges in achieving high enantiomeric purity of (10E)-Oxacycloheptadec-10-en-2-one?

Methodological Answer:

- Ring-Closing Metathesis (RCM): Optimize catalyst selection (e.g., Grubbs 2nd generation) to minimize isomerization during macrocyclization. Monitor reaction kinetics via GC-MS to identify side products .

- Chiral Resolution: Use HPLC with chiral stationary phases (e.g., cellulose derivatives) or enzymatic resolution to separate enantiomers. Validate purity via polarimetry and chiral NMR shift reagents .

- Computational Modeling: Employ density functional theory (DFT) to predict transition-state energies and guide catalyst design for stereoselective synthesis .

Q. Data Contradiction: How can discrepancies in reported solubility data (e.g., g/L vs. higher values) be resolved experimentally?

Methodological Answer:

- Standardized Protocols: Replicate solubility tests in controlled conditions (25°C, 760 Torr) using purified solvents (e.g., HPLC-grade hexane/ethanol). Validate via gravimetric analysis after solvent evaporation .

- Statistical Analysis: Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement techniques .

- Molecular Dynamics Simulations: Model solute-solvent interactions to predict solubility trends and identify experimental variables (e.g., temperature gradients) .

Q. Advanced: What computational approaches elucidate the interaction between (10E)-Oxacycloheptadec-10-en-2-one and olfactory receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate ligand-receptor binding. Focus on conserved residues in OR5AN1 receptors linked to ambergris-like odor perception .

- Dynamic Simulations: Perform molecular dynamics (MD) in lipid bilayers to assess conformational stability of the ligand-receptor complex over 100 ns trajectories .

- QSAR Modeling: Corporate substituent effects (e.g., ring size, substituents) with odor thresholds using partial least squares regression .

Q. Basic: What are the critical spectral markers in NMR for distinguishing E/Z isomers of Oxacycloheptadecenones?

Methodological Answer:

- 1H NMR Coupling Constants: Trans (E) double bonds exhibit JH,H≈14–16Hz, while cis (Z) configurations show JH,H≈10–12Hz .

- Chemical Shift Differences: Allylic protons in E-isomers deshield more (δ ~2.5–3.0 ppm) due to reduced conjugation with the carbonyl group .

- NOESY Experiments: Cross-peaks between H10 and H12 in Z-isomers confirm spatial proximity absent in E-forms .

Q. Advanced: How does macrocyclic ring size influence the odor potency of (10E)-Oxacycloheptadec-10-en-2-one compared to homologs?

Methodological Answer:

- Sensory Threshold Testing: Conduct gas chromatography-olfactometry (GC-O) to measure detection thresholds (ng/L air) for homologs (e.g., Exaltolide, C15). Use panelists trained in ISO 8586 .

- Conformational Analysis: Compare lowest-energy conformers (via DFT) to assess rigidity and fit into receptor pockets. Larger rings (C17) may enhance binding via van der Waals interactions .

- Receptor Mutagenesis: Engineer OR5AN1 mutants to identify residues critical for size selectivity .

Q. Basic: How is chromatographic purity validated for (10E)-Oxacycloheptadec-10-en-2-one?

Methodological Answer:

- Gas Chromatography (GC): Use a polar column (e.g., DB-WAX) with flame ionization detection (FID). Retention indices and spiking with authentic standards confirm identity .

- High-Performance Liquid Chromatography (HPLC): Employ C18 columns with UV detection at 210 nm. Quantify impurities via area normalization (<0.5%) .

- Mass Spectrometry Coupling: LC-MS/MS in MRM mode detects trace contaminants (e.g., dimerization byproducts) .

Q. Advanced: How do synthetic and natural sources of Ambrettolide differ in stereochemical and olfactory profiles?

Methodological Answer:

- Chiral GC-MS: Compare enantiomer ratios in natural (8Z)-Ambrettolide vs. synthetic (10E) forms. Natural sources may contain trace (E)-isomers due to biosynthesis variability .

- Sensory Profiling: Conduct triangle tests with trained panelists to differentiate odor profiles (e.g., musky vs. fruity nuances) .

- Isotope Ratio MS: Analyze 13C/12C ratios to distinguish biosynthetic vs. petrochemical origins .

Q. Data Contradiction: How can inconsistent reports on the antimicrobial activity of (10E)-Oxacycloheptadec-10-en-2-one be addressed?

Methodological Answer:

- Standardized Bioassays: Use CLSI guidelines for MIC testing against Gram-positive/negative strains. Control solvent effects (e.g., DMSO vs. ethanol) .

- Metabolomic Profiling: LC-MS-based metabolomics identifies bacterial stress responses (e.g., lipid peroxidation markers) to clarify mechanisms .

- Structural Analogs: Test homologs to determine if activity correlates with lactone ring size or substituent positioning .

Q. Advanced: What experimental and computational methods elucidate degradation pathways of (10E)-Oxacycloheptadec-10-en-2-one under environmental conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to UV light, humidity, and heat (ICH Q1A guidelines). Monitor degradation via LC-MS and identify products (e.g., hydrolyzed diols) .

- DFT Calculations: Model hydrolysis transition states to predict susceptibility of the lactone ring to nucleophilic attack .

- Ecotoxicity Assays: Use Daphnia magna or algae growth inhibition tests to assess environmental impact of degradation products .

Properties

CAS No. |

63286-42-0 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(10E)-1-oxacycloheptadec-10-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1,3H,2,4-15H2/b3-1+ |

InChI Key |

QILMAYXCYBTEDM-HNQUOIGGSA-N |

Isomeric SMILES |

C1CCC/C=C/CCCCCCOC(=O)CCC1 |

Canonical SMILES |

C1CCCC=CCCCCCCOC(=O)CCC1 |

density |

0.949-0.957 |

physical_description |

Liquid Clear colourless or pale yellow liquid; Sweet musky fruity aroma |

solubility |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.